molecular formula C20H20ClNO3S B12736078 Benzoic acid, 2-chloro-5-(((2-methoxyphenyl)thioxomethyl)amino)-, cyclopentyl ester CAS No. 135813-04-6

Benzoic acid, 2-chloro-5-(((2-methoxyphenyl)thioxomethyl)amino)-, cyclopentyl ester

Cat. No.: B12736078
CAS No.: 135813-04-6
M. Wt: 389.9 g/mol
InChI Key: NTKKGOUYTCUFDH-UHFFFAOYSA-N
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Description

Benzoic acid, 2-chloro-5-(((2-methoxyphenyl)thioxomethyl)amino)-, cyclopentyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzoic acid core substituted with a chlorine atom, a methoxyphenyl group, and a cyclopentyl ester group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-chloro-5-(((2-methoxyphenyl)thioxomethyl)amino)-, cyclopentyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thioxomethyl intermediate: This step involves the reaction of 2-methoxyphenyl isothiocyanate with an appropriate nucleophile to form the thioxomethyl intermediate.

    Substitution reaction: The thioxomethyl intermediate undergoes a substitution reaction with 2-chloro-5-aminobenzoic acid to form the desired product.

    Esterification: The final step involves the esterification of the substituted benzoic acid with cyclopentanol under acidic conditions to yield the cyclopentyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-chloro-5-(((2-methoxyphenyl)thioxomethyl)amino)-, cyclopentyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or sulfide.

    Substitution: The chlorine atom on the benzoic acid ring can be substituted with other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

Benzoic acid, 2-chloro-5-(((2-methoxyphenyl)thioxomethyl)amino)-, cyclopentyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2-chloro-5-(((2-methoxyphenyl)thioxomethyl)amino)-, cyclopentyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2-chloro-5-(((2-methoxyphenyl)thioxomethyl)amino)-, methyl ester
  • Benzoic acid, 2-chloro-5-(((2-methoxyphenyl)thioxomethyl)amino)-, ethyl ester
  • Benzoic acid, 2-chloro-5-(((2-methoxyphenyl)thioxomethyl)amino)-, propyl ester

Uniqueness

The uniqueness of benzoic acid, 2-chloro-5-(((2-methoxyphenyl)thioxomethyl)amino)-, cyclopentyl ester lies in its cyclopentyl ester group, which imparts distinct steric and electronic properties compared to its methyl, ethyl, and propyl ester analogs

Properties

CAS No.

135813-04-6

Molecular Formula

C20H20ClNO3S

Molecular Weight

389.9 g/mol

IUPAC Name

cyclopentyl 2-chloro-5-[(2-methoxybenzenecarbothioyl)amino]benzoate

InChI

InChI=1S/C20H20ClNO3S/c1-24-18-9-5-4-8-15(18)19(26)22-13-10-11-17(21)16(12-13)20(23)25-14-6-2-3-7-14/h4-5,8-12,14H,2-3,6-7H2,1H3,(H,22,26)

InChI Key

NTKKGOUYTCUFDH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=S)NC2=CC(=C(C=C2)Cl)C(=O)OC3CCCC3

Origin of Product

United States

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